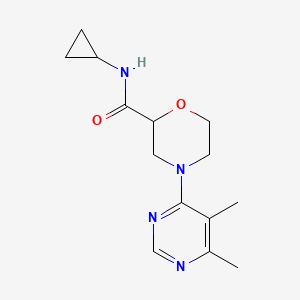![molecular formula C18H18N4O B12266241 4-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}quinazoline](/img/structure/B12266241.png)
4-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{3-[(3-Metilpiridin-4-il)oxi]pirrolidin-1-il}quinazolina es un compuesto orgánico complejo que presenta una estructura central de quinazolina sustituida con un anillo de pirrolidina y una unidad de metilpiridina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-{3-[(3-Metilpiridin-4-il)oxi]pirrolidin-1-il}quinazolina generalmente implica reacciones orgánicas de múltiples pasos. Un enfoque común es comenzar con el núcleo de quinazolina e introducir los grupos pirrolidina y metilpiridina a través de reacciones de sustitución nucleofílica y acoplamiento. Las condiciones de reacción específicas, como la temperatura, el solvente y los catalizadores, se optimizan para lograr altos rendimientos y pureza.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar la síntesis a gran escala utilizando reactores automatizados y sistemas de flujo continuo. Estos métodos garantizan una calidad y una escalabilidad consistentes. El uso de principios de química verde, como el reciclaje de solventes y la minimización de residuos, también se considera para hacer el proceso más ecológico.
Análisis De Reacciones Químicas
Tipos de reacciones
4-{3-[(3-Metilpiridin-4-il)oxi]pirrolidin-1-il}quinazolina puede someterse a diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para introducir grupos funcionales como grupos hidroxilo o carbonilo.
Reducción: Las reacciones de reducción se pueden utilizar para modificar el estado de oxidación del compuesto.
Sustitución: Las reacciones de sustitución nucleofílica y electrofílica pueden introducir diferentes sustituyentes en los anillos de quinazolina o piridina.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos y electrófilos. Las condiciones de reacción como la temperatura, el pH y la elección del solvente se controlan cuidadosamente para lograr las transformaciones deseadas.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden introducir una amplia gama de grupos funcionales.
Aplicaciones Científicas De Investigación
4-{3-[(3-Metilpiridin-4-il)oxi]pirrolidin-1-il}quinazolina tiene varias aplicaciones de investigación científica, que incluyen:
Química: El compuesto se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevas reactividades químicas y propiedades.
Biología: En la investigación biológica, el compuesto se puede utilizar como una sonda para estudiar la actividad enzimática y las interacciones de proteínas.
Medicina: El compuesto tiene posibles aplicaciones terapéuticas, particularmente en el desarrollo de medicamentos dirigidos a enzimas o receptores específicos.
Industria: En el sector industrial, el compuesto se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas, como la conductividad o la fluorescencia.
Mecanismo De Acción
El mecanismo de acción de 4-{3-[(3-Metilpiridin-4-il)oxi]pirrolidin-1-il}quinazolina implica su interacción con objetivos moleculares como enzimas o receptores. El compuesto puede unirse a estos objetivos a través de diversas interacciones, incluidos los enlaces de hidrógeno, las interacciones hidrofóbicas y el apilamiento π-π. Estas interacciones pueden modular la actividad del objetivo, lo que lleva a efectos biológicos específicos.
Comparación Con Compuestos Similares
Compuestos similares
- 4-{3-[(2-Metilpiridin-3-il)oxi]pirrolidin-1-il}quinazolina
- 4-{3-[(3-Metilpiridin-4-il)oxi]pirrolidin-1-il}pirimidina
- 4-{3-[(3-Metilpiridin-4-il)oxi]pirrolidin-1-il}benceno
Unicidad
4-{3-[(3-Metilpiridin-4-il)oxi]pirrolidin-1-il}quinazolina es única debido a su patrón de sustitución específico y la presencia de ambos grupos pirrolidina y metilpiridina. Esta combinación de características estructurales confiere propiedades químicas y biológicas distintas, lo que la convierte en un compuesto valioso para la investigación y el desarrollo.
Propiedades
Fórmula molecular |
C18H18N4O |
|---|---|
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
4-[3-(3-methylpyridin-4-yl)oxypyrrolidin-1-yl]quinazoline |
InChI |
InChI=1S/C18H18N4O/c1-13-10-19-8-6-17(13)23-14-7-9-22(11-14)18-15-4-2-3-5-16(15)20-12-21-18/h2-6,8,10,12,14H,7,9,11H2,1H3 |
Clave InChI |
LSGCXZNVUVMLHE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CN=C1)OC2CCN(C2)C3=NC=NC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanecarboxamide](/img/structure/B12266168.png)
![4-{4-[(2-Methylphenyl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B12266169.png)
![4-(5-{[(4-methylphenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B12266171.png)
![N,N-dimethyl-2-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B12266183.png)
![4-methoxy-2,5-dimethyl-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B12266184.png)
![4-(4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-methoxypyrimidine](/img/structure/B12266193.png)
![4-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B12266199.png)
![4-{4-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine](/img/structure/B12266205.png)
![N,N,4-trimethyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B12266207.png)
![4-[(4-Methylphenyl)methyl]-2-(morpholine-4-carbonyl)morpholine](/img/structure/B12266208.png)
![N-(3,4-dimethoxyphenyl)-2-methylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B12266211.png)


![5-chloro-N-[1-(5-fluoropyridin-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine](/img/structure/B12266248.png)
